1-(2-Methylphenoxy)-2-propanol
Overview
Description
1-(2-Methylphenoxy)-2-propanol is an organic compound that belongs to the class of phenoxypropanols It is characterized by the presence of a phenoxy group attached to a propanol backbone
Mechanism of Action
Target of Action
It is structurally similar to phenoxy herbicides, which are known to mimic the auxin growth hormone indoleacetic acid (iaa) .
Mode of Action
When these compounds are sprayed on broad-leaf plants, they induce rapid, uncontrolled growth .
Biochemical Pathways
Phenoxy herbicides, which share structural similarities with this compound, are known to affect the pathways related to the auxin growth hormone indoleacetic acid (iaa) .
Result of Action
Phenoxy herbicides, which share structural similarities with this compound, are known to induce rapid, uncontrolled growth in broad-leaf plants .
Action Environment
It is known that environmental factors can significantly influence the action and efficacy of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Methylphenoxy)-2-propanol can be synthesized through several methods. One common approach involves the reaction of 2-methylphenol (o-cresol) with propylene oxide in the presence of a base catalyst such as sodium hydroxide. The reaction typically occurs under mild conditions, with the temperature maintained around 50-60°C .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is carried out in the presence of a suitable solvent, such as toluene or xylene, to facilitate the dissolution of reactants and products .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methylphenoxy)-2-propanol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of halides or amines.
Scientific Research Applications
1-(2-Methylphenoxy)-2-propanol has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-(2-Methylphenoxy)-2-propanol can be compared with other similar compounds to highlight its uniqueness:
Properties
IUPAC Name |
1-(2-methylphenoxy)propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-8-5-3-4-6-10(8)12-7-9(2)11/h3-6,9,11H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISIQEWJJVXFCDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70962944 | |
Record name | 1-(2-Methylphenoxy)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70962944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4317-61-7 | |
Record name | 1-(2-Methylphenoxy)-2-propanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4317-61-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propanol, 1-(o-tolyloxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004317617 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2-Methylphenoxy)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70962944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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